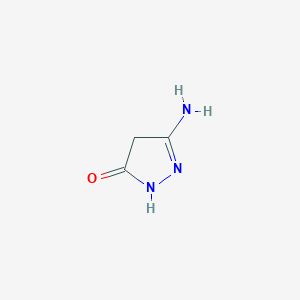

3-amino-1H-pyrazol-5(4H)-one

Vue d'ensemble

Description

Triptohypol C est un triterpénoïde pentacyclique de formule moléculaire C₂₉H₄₀O₄. Il a été initialement isolé de l'écorce de la racine de la plante Tripterygium regelii . Ce composé a suscité un intérêt considérable en raison de ses propriétés thérapeutiques potentielles, en particulier ses effets anti-inflammatoires et inducteurs de l'apoptose .

Applications De Recherche Scientifique

Triptohypol C has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying triterpenoid synthesis and reactivity.

Biology: Investigated for its role in modulating cellular processes such as apoptosis and inflammation.

Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cancer, and other conditions.

Industry: Utilized in the development of anti-inflammatory agents and other pharmaceuticals

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du Triptohypol C implique plusieurs étapes, à partir de précurseurs triterpénoïdes plus simples. Les étapes clés incluent des réactions de cyclisation, d'hydroxylation et de carboxylation dans des conditions contrôlées. Des réactifs et catalyseurs spécifiques sont utilisés pour assurer la bonne stéréochimie et le placement des groupes fonctionnels .

Méthodes de production industrielle : La production industrielle du Triptohypol C implique généralement l'extraction de l'écorce de la racine de Tripterygium regelii, suivie de processus de purification tels que la chromatographie. Les progrès des méthodes biotechnologiques, y compris les techniques de culture cellulaire végétale, sont également explorés pour améliorer le rendement et la pureté .

Analyse Des Réactions Chimiques

Types de réactions : Le Triptohypol C subit diverses réactions chimiques, notamment :

Oxydation : Conversion des groupes hydroxyle en groupes carbonyle.

Réduction : Réduction des groupes carbonyle en groupes hydroxyle.

Substitution : Remplacement des groupes hydroxyle par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Des réactifs comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Des réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Des conditions impliquant des nucléophiles comme les halogénures ou les amines.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du Triptohypol C, chacun ayant des activités biologiques distinctes .

4. Applications de la recherche scientifique

Le Triptohypol C a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la réactivité des triterpénoïdes.

Biologie : Investigué pour son rôle dans la modulation des processus cellulaires tels que l'apoptose et l'inflammation.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement des maladies inflammatoires, du cancer et d'autres affections.

Industrie : Utilisé dans le développement d'agents anti-inflammatoires et d'autres produits pharmaceutiques

5. Mécanisme d'action

Le Triptohypol C exerce ses effets principalement par des interactions avec des cibles moléculaires spécifiques :

Nur77 (NR4A1) : Favorise les interactions avec TRAF2 et p62/SQSTM1, conduisant à l'inhibition des réponses inflammatoires.

Induction de l'apoptose : Induit la mort cellulaire programmée dans divers types de cellules, contribuant à ses propriétés anticancéreuses potentielles.

Composés similaires :

Triptohypol A : Un autre triterpénoïde isolé des espèces Tripterygium avec des propriétés anti-inflammatoires similaires.

Wilforol C : Un triterpénoïde avec des caractéristiques structurales et des activités biologiques comparables.

Unicité : Le Triptohypol C est unique en raison de son motif d'hydroxylation spécifique et de son interaction puissante avec le récepteur Nur77, ce qui le distingue des autres triterpénoïdes en termes de ses capacités anti-inflammatoires et inductrices de l'apoptose .

Mécanisme D'action

Triptohypol C exerts its effects primarily through interactions with specific molecular targets:

Nur77 (NR4A1): Promotes interactions with TRAF2 and p62/SQSTM1, leading to inhibition of inflammatory responses.

Apoptosis Induction: Induces programmed cell death in various cell types, contributing to its potential anti-cancer properties.

Comparaison Avec Des Composés Similaires

Triptohypol A: Another triterpenoid isolated from Tripterygium species with similar anti-inflammatory properties.

Wilforol C: A triterpenoid with comparable structural features and biological activities.

Uniqueness: Triptohypol C is unique due to its specific hydroxylation pattern and its potent interaction with the Nur77 receptor, which distinguishes it from other triterpenoids in terms of its anti-inflammatory and apoptosis-inducing capabilities .

Propriétés

IUPAC Name |

3-amino-1,4-dihydropyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c4-2-1-3(7)6-5-2/h1H2,(H2,4,5)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELIBMUMKLRTKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NNC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30973899 | |

| Record name | 5-Imino-4,5-dihydro-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30973899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6126-22-3, 5833-31-8 | |

| Record name | 5-Amino-2,4-dihydro-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6126-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2,4-dihydro-3H-pyrazol-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006126223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6126-22-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6126-22-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6126-22-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Imino-4,5-dihydro-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30973899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2,4-dihydro-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 5-Amino-2,4-dihydro-3H-pyrazol-3-one (also known as 3-amino-1H-pyrazol-5(4H)-one) a compound of interest in medicinal chemistry?

A1: 5-Amino-2,4-dihydro-3H-pyrazol-3-one derivatives have garnered significant attention in medicinal chemistry due to their presence in various established drugs. [, ] These derivatives serve as crucial building blocks for developing novel pharmaceuticals exhibiting diverse pharmacological activities, including anti-inflammatory, antioxidant, and antitumor properties. [, ] Their versatility as synthetic intermediates for drug discovery stems from their simple preparation methods and the recent advancements in synthetic medicinal chemistry. []

Q2: What are some of the key reactions that 5-Amino-2,4-dihydro-3H-pyrazol-3-one derivatives can undergo?

A2: Research highlights the reactivity of 5-Amino-2,4-dihydro-3H-pyrazol-3-one in various synthetic applications. For instance, it serves as a key starting material in the synthesis of pyrano[2,3-c]pyrazoles. This one-pot, multicomponent reaction involves reacting 5-Amino-2,4-dihydro-3H-pyrazol-3-one with aromatic aldehydes and malononitrile in the presence of a basic catalyst. [] This method is particularly advantageous due to its high yields, short reaction times, simple work-up procedures, and the ability to purify products without resorting to chromatography. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-Chlorobenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B122846.png)